Cyclo(Ala-Gly): A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals
Cyclo(Ala-Gly): A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals
An in-depth technical guide on the core physicochemical properties, experimental protocols, and biological context of the cyclic dipeptide Cyclo(Ala-Gly).
Cyclo(Ala-Gly), a cyclic dipeptide (CDP), has garnered interest within the scientific community for its biological activities, including demonstrated cytotoxicity against various cancer cell lines.[1] As a naturally occurring metabolite and a synthetic building block, a thorough understanding of its physicochemical properties is paramount for its application in drug discovery, peptide chemistry, and materials science. This technical guide provides a detailed overview of the known physicochemical characteristics of Cyclo(Ala-Gly), outlines relevant experimental methodologies, and presents this information in a format tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental physicochemical properties of Cyclo(Ala-Gly) are summarized in the table below. These parameters are crucial for predicting its behavior in various experimental and physiological conditions, including solubility, membrane permeability, and formulation stability.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₈N₂O₂ | [2][3] |
| Molecular Weight | 128.13 g/mol | [2][3] |
| Appearance | White crystalline powder | |
| Melting Enthalpy (ΔhSL) | 24 ± 4 kJ mol⁻¹ | |
| Melting Point | Not explicitly reported; dipeptides often decompose before melting under conventional calorimetry. Fast Scanning Calorimetry (FSC) is a suitable technique for its determination. | FSC |
| Solubility | Soluble in mixtures of DMSO, PEG300, Tween-80, and saline (≥ 2.5 mg/mL); Soluble in a mixture of DMSO, SBE-β-CD, and saline (≥ 2.5 mg/mL); Soluble in a mixture of DMSO and corn oil (≥ 2.5 mg/mL). Specific solubility in common solvents like water and ethanol (B145695) is not readily available in the literature. | Commercial Supplier Data |
| pKa (predicted) | The pKa values of the constituent amino acids, alanine (B10760859) (pKa₁ ≈ 2.34, pKa₂ ≈ 9.69) and glycine (B1666218) (pKa₁ ≈ 2.34, pKa₂ ≈ 9.60), are altered upon cyclization. The amide bonds within the diketopiperazine ring are generally considered neutral. The overall molecule is expected to be largely non-ionizable within the physiological pH range. | Based on amino acid pKa values |
| logP (predicted) | The predicted octanol-water partition coefficient (logP) is expected to be negative, indicating a hydrophilic character. This is based on the hydrophilic nature of the parent amino acids and the presence of polar amide bonds. | Theoretical Prediction |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination and verification of the physicochemical properties of Cyclo(Ala-Gly). Below are methodologies for key experiments.
Synthesis of Cyclo(Ala-Gly)
The synthesis of Cyclo(Ala-Gly) can be achieved through the cyclization of the corresponding linear dipeptide. A common approach involves the following steps:
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Protection of Amino Acids: The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxyl group of glycine is protected as a methyl ester.
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Peptide Coupling: The Boc-protected L-alanine is coupled with the glycine methyl ester using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-Hydroxybenzotriazole (HOBt).
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Deprotection: The Boc protecting group is removed from the resulting dipeptide ester using an acid, typically trifluoroacetic acid (TFA).
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Cyclization: The deprotected dipeptide ester is heated in a high-boiling point solvent (e.g., isopropanol) with a mild base, leading to intramolecular aminolysis and the formation of the diketopiperazine ring.
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Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Determination of Melting Point by Fast Scanning Calorimetry (FSC)
Due to the thermal instability of many peptides, conventional Differential Scanning Calorimetry (DSC) can lead to decomposition before melting. FSC overcomes this limitation by employing very high heating rates.
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Sample Preparation: A small amount of the crystalline Cyclo(Ala-Gly) is placed on the FSC sensor.
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Instrumentation: An FSC instrument is used with a controlled inert atmosphere (e.g., argon).
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Heating Program: The sample is subjected to a series of heating and cooling cycles at varying high scanning rates (e.g., 1000 to 10000 K/s).
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Data Analysis: The heat flow is measured as a function of temperature. The melting temperature is determined from the endothermic peak of the heat flow curve at different heating rates and extrapolated to a zero heating rate to obtain the true melting point.
Determination of pKa by Potentiometric Titration
While Cyclo(Ala-Gly) is not expected to have strongly acidic or basic groups, potentiometric titration can be used to confirm its acid-base properties.
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Solution Preparation: A precise amount of Cyclo(Ala-Gly) is dissolved in deionized water or a suitable co-solvent to a known concentration.
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Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa can be determined from the inflection point of the curve. For a neutral compound like Cyclo(Ala-Gly), no significant inflection point is expected in the typical pH range.
Analysis and Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard technique for assessing the purity of and purifying peptides like Cyclo(Ala-Gly).
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient of two solvents is employed. Solvent A is typically water with 0.1% trifluoroacetic acid (TFA), and Solvent B is an organic solvent like acetonitrile (B52724) with 0.1% TFA.
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Gradient: The separation is achieved by gradually increasing the concentration of Solvent B over time.
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Detection: The eluting peptide is detected by UV absorbance, typically at 214 nm or 280 nm.
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Analysis and Purification: The retention time of the peak corresponding to Cyclo(Ala-Gly) can be used for its identification and the peak area for its quantification. For purification, fractions corresponding to the desired peak are collected.
Biological Activity and Cytotoxicity
Cyclo(Ala-Gly) has been identified as a metabolite from the mangrove endophytic fungus Penicillium thomi and has demonstrated cytotoxic effects against several human cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HT29 (colorectal adenocarcinoma), with IC50 values in the micromolar range. The precise mechanism of action and the specific signaling pathways involved in its cytotoxic activity have not been fully elucidated in the available literature. However, a generalized model of cytotoxicity involves the compound interacting with cellular components, leading to a cascade of events that ultimately result in cell death, often through apoptosis or necrosis.
Conclusion
This technical guide provides a consolidated overview of the physicochemical properties of Cyclo(Ala-Gly), offering valuable data for researchers in various scientific disciplines. While some experimental values for properties like melting point, specific solubility, pKa, and logP are not yet definitively reported in the literature, the provided methodologies offer a clear path for their determination. The established cytotoxic activity of Cyclo(Ala-Gly) underscores its potential as a lead compound in anticancer drug discovery, warranting further investigation into its mechanism of action and specific molecular targets. The presented experimental protocols for synthesis and analysis provide a practical framework for future research and development involving this intriguing cyclic dipeptide.
